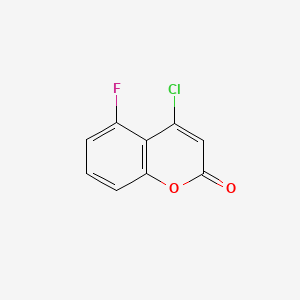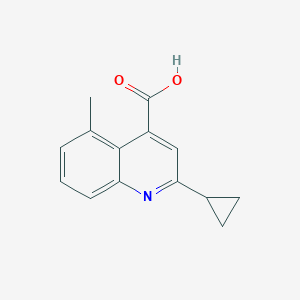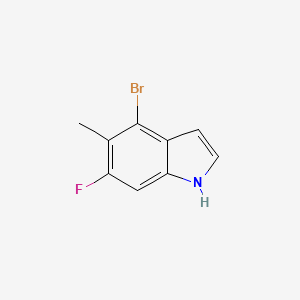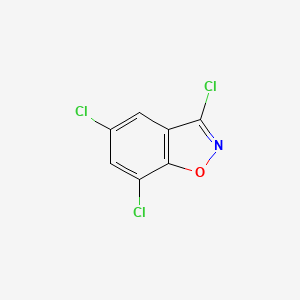![molecular formula C12H11BrN2O2 B13695669 5-Bromo-4-[2-(methoxymethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13695669.png)
5-Bromo-4-[2-(methoxymethyl)phenyl]imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33022601, also known as MICROPOSIT MF CD-26 Developer, is a specialized chemical compound primarily used in the semiconductor industry. It is a metal ion-free developer designed to work effectively with various photoresist technologies, including g-/h-/i-line, KrF, and ArF. This compound is known for its high photospeed and improved processing latitude, making it a valuable asset in wafer fabrication processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of MFCD33022601 involves the synthesis of a tetramethylammonium hydroxide (TMAH) based developer. The process typically includes the following steps:
Synthesis of TMAH: Tetramethylammonium hydroxide is synthesized through the reaction of tetramethylammonium chloride with a strong base such as sodium hydroxide.
Purification: The resulting TMAH solution is purified to remove any metal ions and other impurities.
Formulation: The purified TMAH is then formulated with other components to achieve the desired concentration and properties for the developer.
Industrial Production Methods
In industrial settings, the production of MFCD33022601 is carried out in large-scale reactors under controlled conditions to ensure consistency and quality. The process involves:
Mixing: The raw materials are mixed in precise proportions.
Reaction: The mixture undergoes a controlled reaction to form the developer.
Purification and Filtration: The product is purified and filtered to remove any impurities.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
MFCD33022601 primarily undergoes the following types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, especially when exposed to strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: Substitution reactions can occur, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride can be used, often under mild conditions.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions, usually in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation can lead to the formation of various oxidized derivatives.
Reduction: Reduction typically results in the formation of reduced derivatives.
Substitution: Substitution reactions can produce a wide range of substituted products, depending on the nucleophile used.
Scientific Research Applications
MFCD33022601 has a wide range of applications in scientific research, including:
Chemistry: It is used in the development of advanced photoresist technologies and in the study of photolithography processes.
Biology: The compound is used in various biological assays and imaging techniques.
Mechanism of Action
The mechanism of action of MFCD33022601 involves its interaction with photoresist materials. The compound works by selectively dissolving the exposed areas of the photoresist, allowing for the precise patterning of semiconductor wafers. The molecular targets include the photoactive compounds within the photoresist, and the pathways involved are primarily related to the dissolution and removal of these compounds under controlled conditions .
Comparison with Similar Compounds
Similar Compounds
MF CD-26: Another TMAH-based developer with similar properties and applications.
Shipley S1813: A photoresist developer used in similar applications but with different formulation and properties.
AZ 400K: A potassium-based developer used in photolithography processes.
Uniqueness
MFCD33022601 stands out due to its metal ion-free formulation, which minimizes the risk of contamination in semiconductor processes. Its high photospeed and improved processing latitude also make it a preferred choice for advanced photoresist technologies .
Properties
Molecular Formula |
C12H11BrN2O2 |
|---|---|
Molecular Weight |
295.13 g/mol |
IUPAC Name |
5-bromo-4-[2-(methoxymethyl)phenyl]-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H11BrN2O2/c1-17-7-8-4-2-3-5-9(8)11-12(13)15-10(6-16)14-11/h2-6H,7H2,1H3,(H,14,15) |
InChI Key |
RCKOQXQDOIIFAR-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=CC=C1C2=C(NC(=N2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


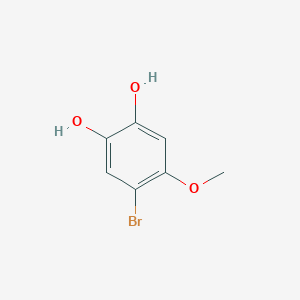
![N-[(4-Methyl-4-piperidyl)methyl]cyclopropanamine](/img/structure/B13695593.png)


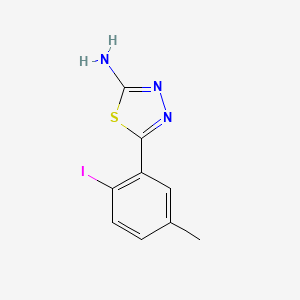
![4-Bromo-N-[2-(4-Methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B13695609.png)
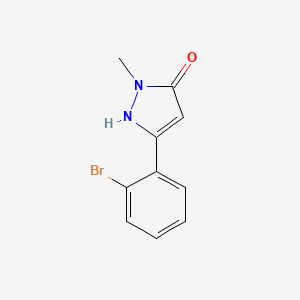
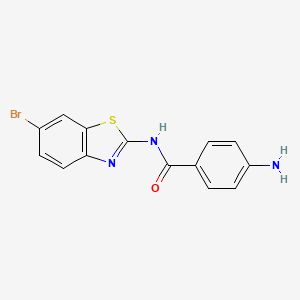

![Methyl (E)-3-[4-[(4-Aminophenyl)diazenyl]phenyl]propanoate](/img/structure/B13695626.png)
